molecular formula C20H21N5O2S B2766244 N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1206993-74-9

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2766244
CAS No.: 1206993-74-9
M. Wt: 395.48
InChI Key: FJVUVUQSPHJMCB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiazole ring, and a carboxamide group. Pyrazole is a five-membered ring with two nitrogen atoms, known for its role in many biologically active compounds . Thiazole, another five-membered ring containing sulfur and nitrogen, is also a common motif in various pharmaceuticals . The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2), which is often involved in protein structures.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific conditions and reagents used. The pyrazole and thiazole rings might undergo electrophilic substitution or act as ligands in coordination compounds .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • A study by Bondock et al. (2008) detailed the synthesis and antimicrobial evaluation of heterocycles incorporating antipyrine moiety, showcasing their potential as antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
  • Ghorab, El-Gazzar, and Alsaid (2014) synthesized 4-aminoantipyrine-based heterocycles, demonstrating significant anti-breast cancer activity Ghorab, El-Gazzar, & Alsaid, 2014.
  • Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrazole-containing compounds in medicinal chemistry Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

Enzyme Inhibition and Biological Screening

  • Saeed et al. (2015) reported on the synthesis, characterization, and biological evaluation of N-substituted benzamides for their potential in binding nucleotide protein targets, emphasizing their relevance in drug chemistry and enzyme inhibition Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015.
  • Cheng et al. (2020) discussed the discovery of dual inhibitors targeting HDAC and CDK with promising in vitro and in vivo anticancer activity, highlighting the therapeutic potential of compounds with complex functionalities including pyrazole Cheng, Yun, Ullah, & Yuan, 2020.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing pyrazole and thiazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Future Directions

Given the wide range of biological activities exhibited by compounds containing pyrazole and thiazole rings, this compound could potentially be explored for various pharmaceutical applications .

Properties

IUPAC Name

N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-18(22-15-6-8-17(9-7-15)25-11-3-10-21-25)12-16-13-28-20(23-16)24-19(27)14-4-1-2-5-14/h3,6-11,13-14H,1-2,4-5,12H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVUVUQSPHJMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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